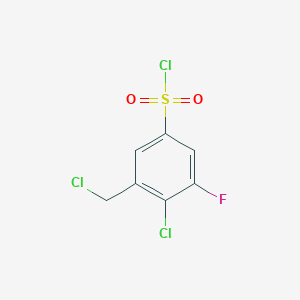

4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Bioconjugation and Solid Support Activation

4-Fluorobenzenesulfonyl chloride, closely related to the query compound, is utilized as an activating agent for the covalent attachment of biologicals (enzymes, antibodies, avidin) to solid supports such as polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. Its reactivity with primary or secondary hydroxyl groups facilitates the formation of stable linkages, maintaining the biological function of attached molecules. This chemistry is instrumental in bioselective separation processes, including purifying lymphocyte subsets from blood or tumor cells from bone marrow (Chang et al., 1992).

Synthesis of Chemical Intermediates

The compound is also pivotal in synthesizing chemical intermediates for further applications. For instance, a novel route to 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a useful precursor in pesticide synthesis, demonstrates the versatility of related sulfonyl chlorides in organic synthesis. Such routes offer alternative methodologies for producing key intermediates efficiently (Xiao-hua Du et al., 2005).

Photocatalysis and Radical Reactions

In photocatalysis, fluoroalkylsulfonyl chlorides, including variants of the subject compound, are sources of fluorinated radicals. These radicals add to electron-deficient alkenes under photochemical conditions, facilitated by copper mediation, leading to α-chloro-β-fluoroalkylcarbonyl products. This process underscores the importance of sulfonyl chlorides in introducing fluoroalkyl groups into organic molecules, expanding the toolbox for synthesizing fluorinated compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Tang & Dolbier, 2015).

特性

IUPAC Name |

4-chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3FO2S/c8-3-4-1-5(14(10,12)13)2-6(11)7(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAHULONZZDJFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CCl)Cl)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(chloromethyl)-5-fluorobenzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)

![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)